molecular formula C13H16INO2 B2595539 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide CAS No. 52302-32-6

5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide

Cat. No.: B2595539
CAS No.: 52302-32-6
M. Wt: 345.18
InChI Key: XYIMHJMDJGQKAD-UHFFFAOYSA-N
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Description

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is an organic compound with the molecular formula C13H15NO2I. It is a derivative of indolium, characterized by the presence of a carboxyl group at the 5-position and four methyl groups at the 1, 2, and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide typically involves the reaction of 3H-indolium iodide with methylating agents such as methyl iodide. The reaction is carried out in an appropriate solvent, and the conditions are adjusted to achieve the desired product . The process can be summarized as follows:

    Starting Material: 3H-indolium iodide

    Methylating Agent: Methyl iodide

    Solvent: Suitable organic solvent (e.g., methanol)

    Reaction Conditions: Controlled temperature and time to ensure complete methylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce demethylated or hydrogenated products .

Scientific Research Applications

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions, bind to specific receptors, and modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is unique due to the presence of the carboxyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility, stability, and potential for forming various derivatives, making it valuable for diverse applications .

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMHJMDJGQKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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